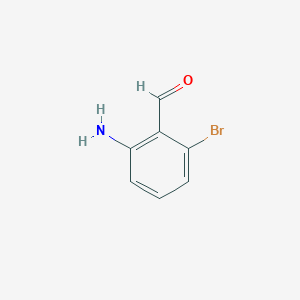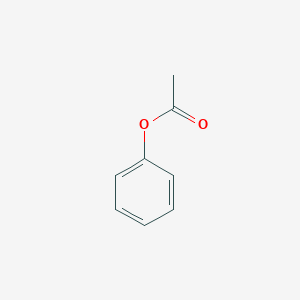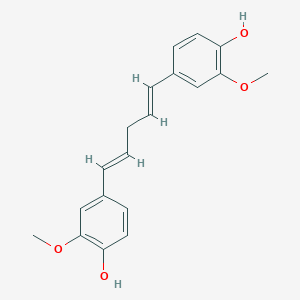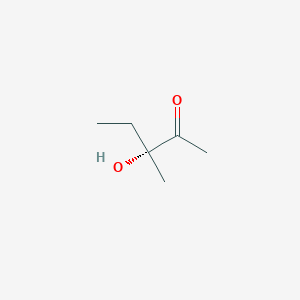
(3R)-3-Hydroxy-3-methylpentan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-3-Hydroxy-3-methylpentan-2-one, commonly known as diacetyl, is a naturally occurring compound that is found in many foods and beverages. It is also a byproduct of fermentation and is used as a food flavoring agent. In recent years, diacetyl has gained interest in scientific research due to its potential applications in various fields.
Mécanisme D'action
Diacetyl acts as a ligand for the olfactory receptor 13C9. This receptor is found in the nasal epithelium and is responsible for detecting the odor of butter. When diacetyl binds to this receptor, it triggers a signaling cascade that results in the perception of the buttery odor.
Effets Biochimiques Et Physiologiques
Diacetyl has been shown to have antioxidant properties. It has also been studied for its potential anti-inflammatory effects. In animal studies, diacetyl has been shown to improve insulin sensitivity and reduce blood glucose levels.
Avantages Et Limitations Des Expériences En Laboratoire
Diacetyl is a relatively inexpensive compound that is readily available. It is also stable and easy to handle. However, diacetyl has a strong odor that can be difficult to mask. It is also volatile and can evaporate quickly, making it difficult to control the concentration in experiments.
Orientations Futures
1. Investigating the potential therapeutic effects of diacetyl in the treatment of diabetes and other metabolic disorders.
2. Studying the role of diacetyl in the regulation of the gut microbiome.
3. Exploring the potential applications of diacetyl in the fragrance and cosmetic industries.
4. Investigating the effects of diacetyl on the central nervous system and its potential use as a neuroprotective agent.
5. Studying the potential anti-inflammatory effects of diacetyl in the treatment of chronic inflammatory diseases.
In conclusion, diacetyl is a compound that has gained interest in scientific research due to its potential applications in various fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of diacetyl in various fields.
Méthodes De Synthèse
Diacetyl can be synthesized through the condensation of acetaldehyde and acetyl coenzyme A. This reaction is catalyzed by the enzyme pyruvate decarboxylase. The resulting compound is then reduced to diacetyl by the enzyme diacetyl reductase.
Applications De Recherche Scientifique
Diacetyl has been studied for its potential applications in various fields. In the food industry, it is commonly used as a flavoring agent in products such as butter, cheese, and popcorn. In the fragrance industry, it is used as a component in perfumes and colognes. In the biomedical field, diacetyl has been studied for its potential therapeutic effects.
Propriétés
Numéro CAS |
133645-41-7 |
|---|---|
Nom du produit |
(3R)-3-Hydroxy-3-methylpentan-2-one |
Formule moléculaire |
C6H12O2 |
Poids moléculaire |
116.16 g/mol |
Nom IUPAC |
(3R)-3-hydroxy-3-methylpentan-2-one |
InChI |
InChI=1S/C6H12O2/c1-4-6(3,8)5(2)7/h8H,4H2,1-3H3/t6-/m1/s1 |
Clé InChI |
KHCUSEDRQWYNDS-ZCFIWIBFSA-N |
SMILES isomérique |
CC[C@](C)(C(=O)C)O |
SMILES |
CCC(C)(C(=O)C)O |
SMILES canonique |
CCC(C)(C(=O)C)O |
Synonymes |
2-Pentanone, 3-hydroxy-3-methyl-, (R)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



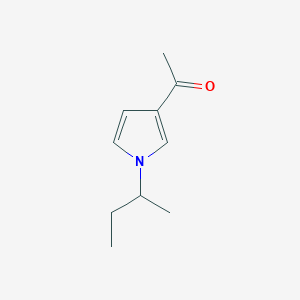
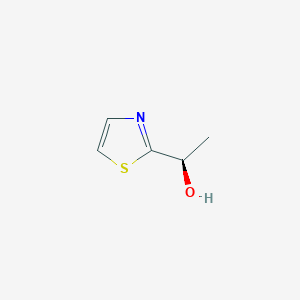
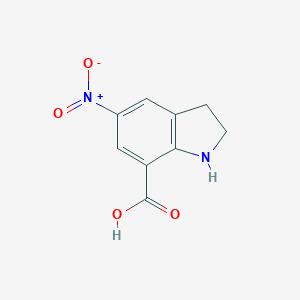
![3-[(4-Methylphenyl)methyl]piperidine](/img/structure/B143951.png)
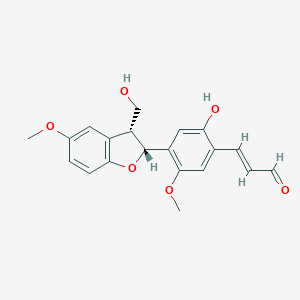
![(3As,6aR)-2-benzyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[c]pyrrole-1,3-dione](/img/structure/B143955.png)
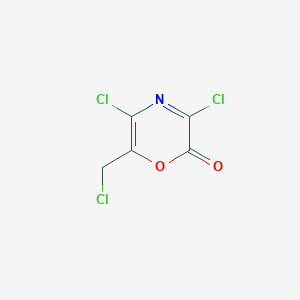
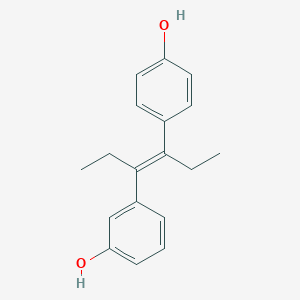
![(4S)-4-amino-5-[[(2S)-4-amino-2-(3-hydroxydodecanoylamino)-4-oxobutanoyl]-(1,1-dimethoxy-4-methylpentan-2-yl)amino]-5-oxopentanoic acid](/img/structure/B143969.png)
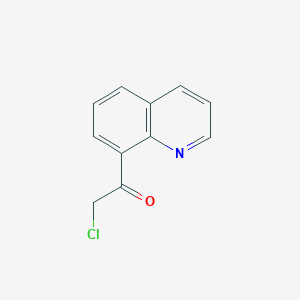
![4-Chloro-2-pyridin-3-yl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B143972.png)
